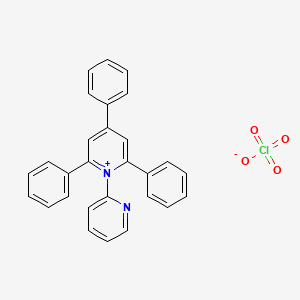
2,4,6-Triphenyl-1-(2-pyridinyl)pyridinium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Triphenyl-1-(2-pyridinyl)pyridinium perchlorate is a chemical compound that has garnered significant attention in scientific research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of three phenyl groups and a pyridinyl group attached to a pyridinium core, with a perchlorate anion as the counterion .
Métodos De Preparación
The synthesis of 2,4,6-Triphenyl-1-(2-pyridinyl)pyridinium perchlorate typically involves the reaction of 2,4,6-triphenylpyridine with 2-pyridyl chloride in the presence of a suitable base, followed by the addition of perchloric acid to form the perchlorate salt . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
2,4,6-Triphenyl-1-(2-pyridinyl)pyridinium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyridinyl groups, using reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
2,4,6-Triphenyl-1-(2-pyridinyl)pyridinium perchlorate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound has been studied for its potential biological activity, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research has explored its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2,4,6-Triphenyl-1-(2-pyridinyl)pyridinium perchlorate involves its interaction with specific molecular targets and pathways within cells. The compound can bind to certain proteins and enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2,4,6-Triphenyl-1-(2-pyridinyl)pyridinium perchlorate can be compared with other similar compounds, such as:
2,4,6-Triphenylpyridine: This compound lacks the pyridinyl group and perchlorate anion, making it less versatile in certain applications.
2,4,6-Tri(2-pyridyl)-1,3,5-triazine: This compound has a triazine core instead of a pyridinium core, leading to different chemical properties and applications.
2,4,6-Triarylpyridines:
The unique combination of phenyl and pyridinyl groups in this compound, along with the presence of the perchlorate anion, makes it particularly valuable in research and industrial applications.
Propiedades
IUPAC Name |
2,4,6-triphenyl-1-pyridin-2-ylpyridin-1-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N2.ClHO4/c1-4-12-22(13-5-1)25-20-26(23-14-6-2-7-15-23)30(28-18-10-11-19-29-28)27(21-25)24-16-8-3-9-17-24;2-1(3,4)5/h1-21H;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTFUQSBTRIWBK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=CC=N4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2E)-1-[(4-Nitrophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide](/img/structure/B7777964.png)



![(6R)-6,8-Diphenyl-8-azabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B7777988.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzamide](/img/structure/B7777991.png)




![1-Cyclopropyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate](/img/structure/B7778051.png)


